Piperidine, 1-(isocyanoacetyl)-
Overview
Description
Piperidine, 1-(isocyanoacetyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound 1-(isocyanoacetyl)-piperidine is characterized by the presence of an isocyanoacetyl group attached to the piperidine ring
Scientific Research Applications
1-(isocyanoacetyl)-piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
Target of Action
Piperidine, 1-(isocyanoacetyl)-, also known as 2-isocyano-1-(1-piperidyl)ethanone, is a derivative of piperidine, a heterocyclic amine widely used as a building block in the synthesis of organic compounds . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives, including piperine, have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(isocyanoacetyl)- may interact with its targets to induce these effects.
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of diseases such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These pathways are involved in various physiological activities and dysfunctions of the CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract), bone, and others .
Pharmacokinetics
Piperidine is a vital fundament in the production of drugs and is widely used as a building block in the synthesis of organic compounds , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(isocyanoacetyl)- may have similar effects at the molecular and cellular level.
Action Environment
Piperidine is a heterocyclic moiety that has been used in the synthesis of pharmaceuticals with substantial interest , suggesting that it may be stable under various environmental conditions.
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted in recent studies .
Biochemical Analysis
Biochemical Properties
Piperidine, 1-(isocyanoacetyl)-, plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
It is known that piperidine derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that piperidine derivatives can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(isocyanoacetyl)-piperidine typically involves the reaction of piperidine with isocyanoacetic acid or its derivatives. One common method is the direct reaction of piperidine with isocyanoacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(isocyanoacetyl)-piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(isocyanoacetyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The isocyanoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted products with various functional groups.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the isocyanoacetyl group.
Piperidine derivatives: Compounds such as 1-(cyanoacetyl)-piperidine and 1-(acetyl)-piperidine.
Comparison: 1-(isocyanoacetyl)-piperidine is unique due to the presence of the isocyanoacetyl group, which imparts distinct reactivity and properties compared to other piperidine derivatives. This group enhances the compound’s ability to participate in nucleophilic substitution reactions and form covalent bonds with target molecules, making it valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-isocyano-1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-7-8(11)10-5-3-2-4-6-10/h2-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSSWPVGBZLLBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217781 | |
Record name | Piperidine, 1-(isocyanoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67434-28-0 | |
Record name | Piperidine, 1-(isocyanoacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(isocyanoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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